molecular formula C7H6BNO2 B15301072 (4-Isocyanophenyl)boronic acid

(4-Isocyanophenyl)boronic acid

Cat. No.: B15301072
M. Wt: 146.94 g/mol
InChI Key: XKLVMHOYNPHARI-UHFFFAOYSA-N
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Description

1-(Dihydroxyboranyl)-4-isocyanobenzene is an organic compound that features both boronic acid and isocyanate functional groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The isocyanate group, on the other hand, is highly reactive and can participate in a variety of chemical reactions, making this compound an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dihydroxyboranyl)-4-isocyanobenzene typically involves the introduction of the boronic acid group and the isocyanate group onto a benzene ring. One common method is to start with a halogenated benzene derivative, such as bromobenzene, and perform a borylation reaction to introduce the boronic acid group. This can be achieved using diboronic acid reagents under palladium-catalyzed conditions. The isocyanate group can then be introduced through a reaction with phosgene or a phosgene substitute under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 1-(dihydroxyboranyl)-4-isocyanobenzene would likely involve large-scale borylation and isocyanation processes. These processes would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Dihydroxyboranyl)-4-isocyanobenzene can undergo a variety of chemical reactions:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The isocyanate group can be reduced to form amines.

    Substitution: Both the boronic acid and isocyanate groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides can be used to oxidize the boronic acid group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the isocyanate group.

    Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Ureas or carbamates, depending on the nucleophile used.

Scientific Research Applications

1-(Dihydroxyboranyl)-4-isocyanobenzene has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

    Biology: Boronic acids are known to interact with diols, making this compound useful in the study of carbohydrate chemistry and glycobiology.

    Industry: Used in the production of advanced materials, such as polymers and sensors, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(dihydroxyboranyl)-4-isocyanobenzene involves its interaction with various molecular targets:

    Boronic Acid Group: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation technologies.

    Isocyanate Group: Highly reactive and can form stable urea or carbamate linkages with nucleophiles, which is useful in polymer chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the isocyanate group but shares the boronic acid functionality.

    4-Isocyanobenzene: Lacks the boronic acid group but shares the isocyanate functionality.

    Bis(pinacolato)diboron: A boron reagent used in similar coupling reactions but lacks the isocyanate group.

Uniqueness

1-(Dihydroxyboranyl)-4-isocyanobenzene is unique due to the presence of both boronic acid and isocyanate groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in organic synthesis, materials science, and medicinal chemistry.

Properties

Molecular Formula

C7H6BNO2

Molecular Weight

146.94 g/mol

IUPAC Name

(4-isocyanophenyl)boronic acid

InChI

InChI=1S/C7H6BNO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,10-11H

InChI Key

XKLVMHOYNPHARI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)[N+]#[C-])(O)O

Origin of Product

United States

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